molecular formula C22H23ClN2O3S B11041328 Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11041328
M. Wt: 430.9 g/mol
InChI Key: KWXVECJCHYYHBA-UHFFFAOYSA-N
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Description

Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the class of pyrano [2,3-d]pyrimidines. These heterocyclic compounds exhibit diverse biological activities, including cardiotonic, antitumor, antibronchitic, antibacterial, and antiviral properties . The compound’s structure features a pyran ring fused with a pyrimidine ring, making it an intriguing scaffold for further exploration.

Preparation Methods

The synthesis of this compound involves several steps:

    Initial Synthesis: Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is synthesized via cycloaddition of α-cyanocinnamonitrile derivative to ethyl acetoacetate. The resulting compound serves as an intermediate for subsequent reactions.

    Functionalization: Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide.

Chemical Reactions Analysis

    Cyclization: Intermolecular cyclization of the pyran compound with formamide, formic acid, urea, or thiourea leads to the formation of pyrano [2,3-d]pyrimidine derivatives.

    Acylation and Intramolecular Cyclization: The pyran ring reacts with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride, resulting in bicyclic pyrimidine derivatives.

    Nucleophilic Substitution: The chloromethyl derivative undergoes nucleophilic substitution with morpholine, piperidine, or aniline, yielding 2-substituted pyrimidine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile scaffold for designing novel molecules.

    Biology: Potential bioactivity due to its unique structure.

    Medicine: Exploration of its pharmacological properties.

    Industry: Synthesis of related compounds for industrial purposes.

Mechanism of Action

The specific molecular targets and pathways through which this compound exerts its effects remain an area of ongoing research. Further studies are needed to elucidate its mechanisms.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, the uniqueness of Ethyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its fused pyran-pyrimidine structure.

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfanylmethyl]-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H23ClN2O3S/c1-4-28-21(26)19-18(12-29-16-9-7-15(23)8-10-16)24-22(27)25-20(19)17-11-13(2)5-6-14(17)3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)

InChI Key

KWXVECJCHYYHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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